molecular formula C10H8BrN3S B11439200 6-[(4-Bromophenyl)amino]pyrimidine-4-thiol

6-[(4-Bromophenyl)amino]pyrimidine-4-thiol

Cat. No.: B11439200
M. Wt: 282.16 g/mol
InChI Key: UAXQYSBFXPKTFN-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Biology and Medicinal Chemistry

Pyrimidine derivatives are a well-established and highly significant class of compounds in the realms of chemical biology and medicinal chemistry. Their presence in the nucleobases cytosine, thymine, and uracil (B121893) underscores their fundamental role in the structure and function of DNA and RNA. This natural precedent has inspired the synthesis and investigation of a vast array of synthetic pyrimidine derivatives with a wide spectrum of therapeutic applications.

The versatility of the pyrimidine scaffold allows for diverse chemical modifications, leading to compounds with a broad range of biological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. The ability of pyrimidine derivatives to interact with a variety of biological targets, such as enzymes and receptors, has cemented their status as privileged structures in drug design.

Contextualizing Thiol-Substituted Pyrimidine Scaffolds in Organic and Pharmaceutical Sciences

The introduction of a thiol (-SH) group onto a pyrimidine ring, as seen in 6-[(4-Bromophenyl)amino]pyrimidine-4-thiol, imparts specific chemical characteristics that are of great interest in organic and pharmaceutical sciences. The thiol group is a versatile functional handle for further chemical modifications, allowing for the synthesis of diverse libraries of related compounds. It can also participate in crucial biological interactions, such as the formation of disulfide bonds with cysteine residues in proteins.

Thiol-substituted pyrimidines, often referred to as thiopyrimidines, have been investigated for a range of pharmacological activities. For instance, research has shown that certain thiopyrimidine derivatives exhibit potent antiproliferative activity against cancer cell lines. The presence of the thiol group can influence the molecule's electronic properties, solubility, and ability to coordinate with metal ions, all of which can impact its biological function. The study of thio-substituted pyrimidine analogues is an active area of research, with ongoing efforts to develop novel therapeutic agents.

Research Landscape and Underexplored Facets of this compound and Analogues

The research landscape for compounds structurally related to this compound is rich and provides a strong rationale for its investigation. Studies on N-aryl-pyrimidin-4-amines and related structures have revealed their potential as inhibitors of various protein kinases, which are critical targets in cancer therapy. For example, analogues featuring a bromophenylamino moiety have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in many cancers. nih.gov

Furthermore, research into 4(4'-Bromophenyl)-6-substituted-aryl-1-acetyl pyrimidine-2-thiols has demonstrated their potential as antimicrobial, anthelmintic, and insecticidal agents. researchgate.net This suggests that the combination of a bromophenyl group and a pyrimidine-thiol scaffold can lead to a diverse range of biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrN3S

Molecular Weight

282.16 g/mol

IUPAC Name

6-(4-bromoanilino)-1H-pyrimidine-4-thione

InChI

InChI=1S/C10H8BrN3S/c11-7-1-3-8(4-2-7)14-9-5-10(15)13-6-12-9/h1-6H,(H2,12,13,14,15)

InChI Key

UAXQYSBFXPKTFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=S)N=CN2)Br

Origin of Product

United States

Advanced Structural Elucidation and Characterization of 6 4 Bromophenyl Amino Pyrimidine 4 Thiol

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the molecular framework of 6-[(4-Bromophenyl)amino]pyrimidine-4-thiol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the 4-bromophenyl ring would likely appear as a set of doublets in the downfield region (typically δ 7.0-8.0 ppm) due to ortho- and meta-coupling. The protons on the pyrimidine (B1678525) ring will also resonate in the aromatic region, with their specific chemical shifts influenced by the electron-donating amino and thiol substituents. The N-H proton of the amino group and the S-H proton of the thiol group are expected to appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. Deuterium exchange studies can confirm the assignment of these labile protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Distinct signals are expected for each unique carbon atom. The carbons of the pyrimidine ring would resonate at characteristic chemical shifts, with the carbon bearing the thiol group (C4) and the carbon attached to the amino group (C6) being significantly influenced by these substituents. The carbons of the 4-bromophenyl ring will also show characteristic signals, with the carbon atom directly bonded to the bromine atom exhibiting a distinct chemical shift. The number of signals in the spectrum can confirm the molecular symmetry.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for unambiguous assignment of the ¹H and ¹³C NMR spectra. COSY experiments would reveal the coupling relationships between protons, helping to assign the protons on the pyrimidine and bromophenyl rings. HSQC would establish the direct one-bond correlations between protons and their attached carbon atoms, confirming the assignment of the carbon signals.

Expected ¹H and ¹³C NMR Data for this compound

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Pyrimidine-H2 8.0 - 8.5 150 - 160
Pyrimidine-H5 6.0 - 6.5 100 - 110
NH 9.0 - 10.0 (broad) -
SH 3.0 - 4.0 (broad) -
Bromophenyl-H (ortho to NH) 7.4 - 7.8 130 - 135
Bromophenyl-H (meta to NH) 7.2 - 7.6 120 - 125
Pyrimidine-C2 - 150 - 160
Pyrimidine-C4 - 170 - 180
Pyrimidine-C5 - 100 - 110
Pyrimidine-C6 - 155 - 165
Bromophenyl-C (ipso to NH) - 135 - 145
Bromophenyl-C (ortho to NH) - 120 - 125
Bromophenyl-C (meta to NH) - 130 - 135

Note: The exact chemical shifts are dependent on the solvent and concentration.

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed. A key feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. nih.gov The fragmentation pattern can also provide structural information. Common fragmentation pathways for related pyrimidine derivatives involve the cleavage of the substituent groups and the pyrimidine ring itself. iosrjournals.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound. For this compound (C₁₀H₈BrN₃S), the experimentally determined exact mass should be in close agreement with the calculated theoretical mass.

Expected Mass Spectrometry Data

Ion Expected m/z Comments
[M]⁺ 280.97 Corresponding to C₁₀H₈⁷⁹BrN₃S

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, S-H, C=N, C=C, and C-Br bonds. The N-H stretching vibration of the secondary amine is expected to appear as a sharp to medium band in the region of 3300-3500 cm⁻¹. The S-H stretching vibration of the thiol group is typically weak and may be observed around 2550-2600 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations within the pyrimidine and phenyl rings will appear in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration is expected to be in the fingerprint region, typically below 700 cm⁻¹.

Expected FT-IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine) 3300 - 3500 Medium
C-H Stretch (aromatic) 3000 - 3100 Medium to Weak
S-H Stretch (thiol) 2550 - 2600 Weak
C=N Stretch (pyrimidine) 1600 - 1650 Strong
C=C Stretch (aromatic) 1450 - 1600 Medium to Strong
C-N Stretch (amine) 1250 - 1350 Medium
C-S Stretch 600 - 800 Medium to Weak

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive proof of a molecule's structure, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would confirm the connectivity of the atoms and provide insights into the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amino and thiol groups. In related bromophenyl-substituted nitrogen heterocycles, the crystal structure reveals details about molecular conformation and packing. scispace.comresearchgate.net

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the proposed molecular formula, C₁₀H₈BrN₃S. This analysis is crucial for confirming the empirical formula and assessing the purity of the synthesized compound.

Theoretical Elemental Analysis for C₁₀H₈BrN₃S

Element Percentage (%)
Carbon (C) 42.57
Hydrogen (H) 2.86
Bromine (Br) 28.32
Nitrogen (N) 14.89

Computational Chemistry and Molecular Modeling of Pyrimidine 4 Thiol Derivatives

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic properties and reactivity of molecules. For pyrimidine-4-thiol (B7810261) derivatives, these calculations offer a detailed picture of their intrinsic characteristics.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation for a system of electrons in the presence of an external potential, typically the nuclei of the atoms. For derivatives of pyrimidine (B1678525), the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p) is commonly employed to obtain accurate geometric parameters, including bond lengths, bond angles, and dihedral angles. ijcce.ac.ir

The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most probable and stable structure. For 6-[(4-Bromophenyl)amino]pyrimidine-4-thiol, this would involve determining the precise spatial relationship between the pyrimidine ring, the bromophenyl group, and the thiol substituent. The resulting optimized geometry is crucial for subsequent calculations of other molecular properties.

Illustrative Optimized Geometrical Parameters for a Pyrimidine Derivative

Parameter Bond/Angle Calculated Value
Bond Length (Å) C-N (pyrimidine ring) 1.34
C-S (thiol group) 1.78
N-H (amino group) 1.01
C-Br (bromophenyl group) 1.91
Bond Angle (°) N-C-N (pyrimidine ring) 115.0
C-C-S (pyrimidine-thiol) 120.5
Dihedral Angle (°) C-N-C-C (ring planarity) 0.5

Note: These are representative values for pyrimidine derivatives and not specific experimental data for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comirjweb.comnih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in predicting how this compound might interact with other molecules, including biological targets. The distribution of HOMO and LUMO densities across the molecule can also identify the regions most likely to be involved in electron-donating and electron-accepting interactions, respectively. thaiscience.info

Illustrative Frontier Orbital Energies for a Pyrimidine Derivative

Parameter Energy (eV)
HOMO Energy -6.29
LUMO Energy -1.81
HOMO-LUMO Gap (ΔE) 4.48

Note: These are representative values for pyrimidine derivatives and not specific experimental data for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface, typically color-coded. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. ijcce.ac.ir

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiol group, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms of the amino group would likely exhibit a positive potential.

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

Molecular docking simulations can predict the most favorable binding pose of this compound within the active site of a target protein. The simulation software explores various possible conformations and orientations of the ligand within the receptor's binding pocket and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy score generally indicates a more stable and favorable interaction. remedypublications.com This information is crucial for understanding the potential mechanism of action of the compound.

Illustrative Molecular Docking Results for a Pyrimidine Derivative

Target Protein Binding Energy (kcal/mol)
Cyclooxygenase-1 (COX-1) -7.5
Cyclooxygenase-2 (COX-2) -8.2
Dihydropteroate Synthase -8.9

Note: These are representative values for pyrimidine derivatives against various targets and not specific experimental data for this compound.

Beyond predicting the binding pose and affinity, molecular docking also provides detailed information about the specific interactions between the ligand and the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. mdpi.com

For this compound, docking studies could reveal, for instance, that the nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors with specific amino acid residues like asparagine or glutamine. The bromophenyl group might engage in hydrophobic interactions with nonpolar residues such as leucine (B10760876) or valine, while the thiol group could also participate in hydrogen bonding or other interactions. Identifying these key residues is fundamental for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. acs.org

In silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries represent powerful computational strategies in modern drug discovery, enabling the efficient identification and optimization of lead compounds. For derivatives of pyrimidine-4-thiol, including this compound, these methods are instrumental in exploring vast chemical spaces to pinpoint molecules with high potential for biological activity.

Virtual screening of pyrimidine-4-thiol derivatives often involves docking these compounds into the active sites of specific biological targets. ashdin.com This process computationally predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ashdin.com The binding affinity and interaction patterns are then used to rank and prioritize candidates for further investigation. For instance, in studies on related pyrimidine scaffolds, molecular docking has been successfully employed to identify potent inhibitors of various kinases, such as BRD4 and PLK1. nih.govnih.gov In such a scenario, a virtual library of this compound analogs could be designed by introducing various substituents at different positions of the pyrimidine ring or the phenyl group. These modifications can be systematically explored to understand their impact on binding affinity and selectivity.

The design of virtual libraries of pyrimidine-4-thiol derivatives is guided by structure-activity relationship (SAR) studies. Computational tools allow for the generation of large, diverse libraries of related compounds that can be screened for desired properties. nih.gov For example, modifications to the 4-bromophenyl moiety could include the introduction of different halogens or other electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule. Similarly, substitutions on the pyrimidine core can be explored to enhance target-specific interactions. The insights gained from in silico screening can then guide the synthesis of a smaller, more focused library of compounds for experimental validation, thereby saving time and resources. researchgate.net

Below is an illustrative data table showcasing a hypothetical virtual library design based on the this compound scaffold and the potential impact of substitutions on predicted binding affinity for a generic kinase target.

Compound IDR1-Substitution (Phenyl Ring)R2-Substitution (Pyrimidine Ring)Predicted Binding Affinity (kcal/mol)Key Predicted Interactions
Parent 4-BromoH-8.5Hydrogen bond with hinge region, hydrophobic interactions
Analog-1 4-ChloroH-8.2Similar to parent, slightly weaker halogen bond
Analog-2 4-TrifluoromethylH-9.1Enhanced hydrophobic interactions, potential for halogen bonding
Analog-3 4-Bromo2-Methyl-8.7Potential for steric clash or enhanced van der Waals contacts
Analog-4 4-Bromo5-Fluoro-8.9Favorable electrostatic interactions with active site residues

Conformational Analysis and Tautomeric Equilibria in Pyrimidine-4-thiols

The conformational flexibility and tautomeric equilibria of pyrimidine-4-thiol derivatives are critical determinants of their biological activity and physicochemical properties. For this compound, two primary tautomeric forms are of interest: the thiol form and the thione form. The equilibrium between these two tautomers can be influenced by various factors, including the solvent, temperature, and pH. researchgate.netcdnsciencepub.com

In the gas phase and in nonpolar solvents, the thiol form of pyrimidine-4-thiols is generally favored. researchgate.netcdnsciencepub.com However, in polar solvents, the thione tautomer often becomes more stable due to favorable dipole-dipole interactions and hydrogen bonding with solvent molecules. researchgate.netcdnsciencepub.com Computational studies, often employing density functional theory (DFT), are used to predict the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.gov For this compound, the presence of the bulky (4-bromophenyl)amino group at the 6-position can also influence the conformational preferences of the molecule, affecting the orientation of the phenyl ring relative to the pyrimidine core.

The tautomeric equilibrium is a dynamic process, and understanding the relative populations of the thiol and thione forms is crucial. Spectroscopic techniques, such as UV-Vis and NMR, can be used to experimentally study this equilibrium. researchgate.netcdnsciencepub.com Computational methods can complement these experiments by providing insights into the electronic structure and relative energies of the tautomers. nih.gov

Below is a data table summarizing the expected influence of different solvents on the tautomeric equilibrium of this compound, based on general observations for pyrimidine-4-thiols. researchgate.netcdnsciencepub.com

SolventPolarityPredominant TautomerRationale
DioxaneLowThiolNonpolar environment favors the less polar thiol form. cdnsciencepub.com
EthanolHigh (protic)ThionePolar protic solvent stabilizes the more polar thione tautomer through hydrogen bonding. researchgate.net
WaterHigh (protic)ThioneStrong hydrogen bonding capacity of water significantly favors the thione form. researchgate.net
CyclohexaneLowThiolNonpolar solvent, thiol form is expected to be more stable. ias.ac.in

Chemical Reactivity and Transformation of Pyrimidine 4 Thiol Derivatives

Reactions Involving the Thiol (-SH) Group

The thiol group at the C4 position is a primary site of reactivity. Its nucleophilic character and susceptibility to oxidation are central to its chemical transformations. In its deprotonated thiolate form (-S⁻), it becomes a potent nucleophile, readily participating in substitution reactions.

The sulfur atom of the thiol group is highly nucleophilic and can readily react with a variety of electrophiles, most notably in S-alkylation and S-acylation reactions. These reactions typically proceed by deprotonating the thiol with a mild base to form the more nucleophilic thiolate anion, which then attacks the electrophile.

S-Alkylation: The formation of thioethers through S-alkylation is a common transformation. This is typically achieved by treating the pyrimidine-4-thiol (B7810261) with an alkyl halide in the presence of a base. This reaction is a cornerstone in the synthesis of various biologically active molecules, where the thioether linkage serves as a versatile linker. nih.gov For instance, the reaction with phenacyl bromide derivatives leads to the formation of S-alkylated pyrimidin-4-one derivatives. nih.gov

S-Acylation: Similarly, reaction with acyl halides or anhydrides results in the formation of thioesters. These reactions provide a pathway to introduce carbonyl functionalities attached to the sulfur atom.

The general scheme for these nucleophilic substitution reactions is presented below:

Reaction Scheme:

Step 1 (Deprotonation): Pyrimidine-SH + Base → Pyrimidine-S⁻ + Base-H⁺

Step 2 (Nucleophilic Attack): Pyrimidine-S⁻ + R-X → Pyrimidine-S-R + X⁻ (Where R-X can be an alkyl halide, acyl halide, etc.)

Table 1: Examples of Nucleophilic Substitution on the Thiol Group
Electrophile (R-X)Reagent/ConditionsProduct ClassReference
Methyl Iodide (CH₃I)Base (e.g., K₂CO₃), Solvent (e.g., DMF)S-Methyl Thioether nih.gov
Benzyl Bromide (BnBr)Base (e.g., NaH), Solvent (e.g., THF)S-Benzyl Thioether nih.gov
Phenacyl BromideBase (e.g., K₂CO₃), Fusion conditionsS-Phenacyl Thioether nih.gov
Acetyl Chloride (CH₃COCl)Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂)S-Acetyl Thioester mdpi.com

Thiols are readily oxidized to form disulfides (-S-S-), and this transformation is a key reaction pathway for pyrimidine-4-thiol derivatives. libretexts.org This interconversion is a redox reaction where the thiol is the reduced form and the disulfide is the oxidized form. libretexts.orgnih.gov The oxidation can be effected by a wide range of mild oxidizing agents. This process can occur intermolecularly, linking two pyrimidine (B1678525) molecules, which is crucial in various biological and chemical systems.

The general reaction is: 2 R-SH + [O] → R-S-S-R + H₂O

The choice of oxidizing agent can be critical to avoid over-oxidation to sulfonic acids (-SO₃H). Common reagents include halogens (I₂), hydrogen peroxide (H₂O₂), and N-halosuccinimides (NBS, NCS). researchgate.net Atmospheric oxygen can also induce oxidation, often catalyzed by trace metal ions. nih.gov

Table 2: Oxidizing Agents for Thiol to Disulfide Conversion
Oxidizing AgentTypical ConditionsNotesReference
Iodine (I₂)Inert solvent (e.g., Ethanol), often with a baseMild and selective. nih.gov
Hydrogen Peroxide (H₂O₂)Aqueous or alcoholic solutionConditions must be controlled to prevent over-oxidation. nih.gov
N-Bromosuccinimide (NBS)Inert solvent (e.g., CH₂Cl₂) at room temperatureRapid and efficient for preparing symmetrical disulfides. researchgate.net
Oxygen (Air)Presence of metal catalysts (e.g., Cu²⁺, Fe³⁺)Can lead to slow, spontaneous disulfide formation. nih.gov
Sulfuryl Fluoride (SO₂F₂)Weak base, aqueous or organic solventA "redox-click" reaction with high selectivity for thiols. chemrxiv.org

Thio-aminals, also known as N,S-acetals, are functional groups containing a carbon atom bonded to both a sulfur and a nitrogen atom. The formation of a thio-aminal linkage from a pyrimidine-4-thiol derivative typically involves a three-component reaction between the thiol, an aldehyde, and a secondary amine. nih.govresearchgate.net

The reaction is often catalyzed by a Lewis acid, such as copper(II) triflate, and can even be performed in aqueous media. nih.govresearchgate.net The proposed mechanism involves the initial reaction of the aldehyde and the amine to form an electrophilic iminium ion intermediate. The pyrimidine-thiol then acts as a nucleophile, attacking the iminium ion to form the stable thio-aminal product. researchgate.net

Proposed Reaction Mechanism:

Iminium Ion Formation: R'₂NH + R''CHO ⇌ [R'₂N=CHR'']⁺ (Iminium ion) + OH⁻

Nucleophilic Attack: Pyrimidine-SH + [R'₂N=CHR'']⁺ → Pyrimidine-S-CH(R'')-NR'₂ + H⁺

This reaction provides a pathway to link the pyrimidine scaffold to diverse molecular fragments through a stable C-S and C-N bond framework.

Reactions on the Pyrimidine Ring

The pyrimidine ring in 6-[(4-Bromophenyl)amino]pyrimidine-4-thiol is electron-deficient due to the presence of two electronegative nitrogen atoms. uoanbar.edu.iq This inherent electronic nature makes it susceptible to nucleophilic attack while rendering electrophilic substitution challenging. However, the reactivity is significantly modulated by the substituents. The amino group at C6 is a strong electron-donating group, which activates the ring, particularly at the C5 position, towards electrophilic attack.

While the unsubstituted pyrimidine ring is highly resistant to electrophilic aromatic substitution (EAS), the presence of the activating 6-amino group makes the C5 position sufficiently electron-rich to react with electrophiles. csu.edu.au The C5 position is meta to both ring nitrogens and ortho/para to the activating amino group, making it the most favorable site for substitution.

Halogenation: Direct halogenation of activated pyrimidines, such as 2-aminopyrimidines, at the C5 position is a well-established reaction. google.com This can be achieved using reagents like bromine or chlorine in an aqueous solution. The reaction proceeds more efficiently in the presence of a mild base like calcium carbonate, which neutralizes the generated acid. google.com

Nitrosation: Activated pyrimidines can undergo nitrosation at the C5 position when treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). The success of this reaction is highly dependent on the nature of the other substituents on the ring. csu.edu.au

Table 3: Examples of Electrophilic Substitution on Activated Pyrimidine Rings
Reaction TypeElectrophile/ReagentsPosition of SubstitutionProductReference
BrominationBr₂ / H₂O, CaCO₃C55-Bromo-6-aminopyrimidine derivative google.com
ChlorinationCl₂ / H₂O, CaCO₃C55-Chloro-6-aminopyrimidine derivative google.com
NitrosationNaNO₂ / HCl (aq)C55-Nitroso-6-aminopyrimidine derivative csu.edu.au

Nucleophilic aromatic substitution (SₙAr) is a characteristic reaction of electron-deficient heterocyclic systems like pyrimidine. It readily occurs at the C2, C4, and C6 positions, provided a suitable leaving group is present. The C4 position is generally considered more reactive towards nucleophilic attack than the C2 position. stackexchange.com

In the parent compound, this compound, there is no adequate leaving group directly attached to the pyrimidine ring. The thiol and amino groups are poor leaving groups. Therefore, the molecule is not expected to undergo SₙAr reactions on the ring under typical conditions.

However, SₙAr reactions are highly relevant for the synthesis of this class of compounds, typically starting from a pyrimidine with a halogen at the C4 position. For example, the synthesis of the target compound would likely involve the reaction of 4-chloro-6-[(4-bromophenyl)amino]pyrimidine with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH).

Furthermore, the thiol group at C4 can be transformed into a good leaving group to enable subsequent SₙAr reactions. For example, oxidation of the thiol to a sulfone (-SO₂R) creates an excellent leaving group that can be displaced by various nucleophiles. nih.gov This two-step strategy (oxidation followed by substitution) allows for the introduction of a wide range of functionalities at the C4 position.

Table 4: Nucleophilic Aromatic Substitution on Related 4-Substituted Pyrimidines
Starting MaterialLeaving GroupNucleophileProduct of Substitution at C4Reference
4-Chloropyrimidine (B154816) derivative-ClDimethylamine4-(Dimethylamino)pyrimidine derivative rsc.org
4-Chloropyrimidine derivative-ClSodium thiophenoxide4-(Phenylthio)pyrimidine derivative rsc.org
4-Chloropyrimidine derivative-ClSodium methoxide4-Methoxypyrimidine derivative chemrxiv.org
4-Alkylsulfonylpyrimidine derivative-SO₂RCysteine Thiol4-(S-cysteinyl)pyrimidine derivative nih.gov

Cycloaddition and Annulation Reactions

The pyrimidine-4-thiol moiety within the molecular structure of this compound is a versatile precursor for the synthesis of various fused heterocyclic systems through cycloaddition and annulation reactions. These reactions are instrumental in the construction of more complex molecular architectures, often leading to compounds with significant chemical and biological interest. The presence of the nucleophilic thiol group and the adjacent amino-substituted pyrimidine ring provides multiple reactive sites for ring-forming processes.

One of the key transformations involving pyrimidine-4-thiol derivatives is their participation in cyclocondensation reactions to form fused thiazine (B8601807) systems. For instance, aminopyrimidine-4-thiols can react with α-haloketones in a process that leads to the formation of pyrimido[4,5-b] nih.govatlantis-press.comthiazines. researchgate.net This type of annulation involves the initial S-alkylation of the thiol group by the α-haloketone, followed by an intramolecular cyclization and dehydration, resulting in the fused bicyclic system. While direct studies on this compound are not extensively documented in this specific context, the reactivity pattern of analogous 5-aminopyrimidine-4-thiols strongly suggests its potential to undergo similar transformations.

The general scheme for such a reaction would involve the reaction of this compound with various α-haloketones (e.g., phenacyl bromides) in a suitable solvent, often under reflux conditions, to yield the corresponding 5-(4-bromophenyl)amino-substituted pyrimido[4,5-b] nih.govatlantis-press.comthiazine derivatives. The nature of the substituent on the α-haloketone would then determine the substitution pattern on the newly formed thiazine ring.

Furthermore, pyrimidine derivatives are known to participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In some cases, the pyrimidine ring can act as the diene component, particularly when activated by electron-withdrawing groups. While less common for pyrimidine-4-thiols themselves, their derivatives can be engineered to undergo such reactions, leading to the formation of diverse fused ring systems. mdpi.comresearchgate.netrsc.org

The annulation of a third ring onto the pyrimidine scaffold can also be achieved through multi-component reactions. For example, the synthesis of pyrimido[4,5-b]indoles has been accomplished through a four-component reaction involving indole-3-carboxaldehydes, demonstrating the versatility of the pyrimidine ring in constructing complex heterocyclic frameworks. mdpi.com

Reactions Involving the Aryl Substituent (e.g., Bromophenyl Group)

The 4-bromophenyl group attached to the amino function at the 6-position of the pyrimidine ring serves as a crucial handle for further molecular modifications. The presence of the bromine atom opens up a wide array of synthetic possibilities, primarily through transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents and the extension of the molecular framework.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, the bromine atom on the phenyl ring is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. Subsequent transmetalation with a boronic acid or boronate ester, followed by reductive elimination, results in the formation of a new biaryl system. mdpi.comresearchgate.net

This reaction allows for the substitution of the bromine atom with a variety of aryl, heteroaryl, or alkyl groups, depending on the boronic acid used. For instance, reacting this compound with various arylboronic acids in the presence of a palladium catalyst (such as Pd(PPh3)4) and a base (like K3PO4) would be expected to yield the corresponding 6-{[4-(aryl)phenyl]amino}pyrimidine-4-thiol derivatives. mdpi.comresearchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. mdpi.comresearchgate.net

Studies on similar bromophenyl-substituted pyrimidines have shown that electron-rich boronic acids tend to give better yields in Suzuki-Miyaura couplings. mdpi.comresearchgate.net This suggests that the electronic nature of the coupling partner can significantly influence the efficiency of the reaction. The versatility of the Suzuki-Miyaura reaction makes it an invaluable tool for creating a library of analogues of this compound with diverse substituents on the phenyl ring, which is essential for structure-activity relationship studies. nih.gov

Below is a representative table of potential products from the Suzuki-Miyaura coupling of a related bromophenyl-pyrimidine compound.

EntryAryl Boronic AcidPotential ProductNotes
1Phenylboronic acid6-{[1,1'-Biphenyl]-4-ylamino}pyrimidine-4-thiolIntroduces an unsubstituted phenyl group.
24-Methoxyphenylboronic acid6-{[4'-(Methoxy)[1,1'-biphenyl]-4-yl]amino}pyrimidine-4-thiolElectron-donating group on the new aryl ring.
34-Methylphenylboronic acid6-{[4'-(Methyl)[1,1'-biphenyl]-4-yl]amino}pyrimidine-4-thiolIntroduces a methyl group for steric and electronic modification.
4Thiophen-2-ylboronic acid6-{[4-(Thiophen-2-yl)phenyl]amino}pyrimidine-4-thiolIncorporates a heteroaromatic ring.

Derivatization of the Bromophenyl Moiety

Beyond Suzuki-Miyaura coupling, the bromine atom on the phenyl ring can be utilized in a variety of other transformations to further derivatize the molecule. These reactions expand the synthetic utility of this compound and allow for the introduction of a wider range of functional groups.

One such transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This would allow for the replacement of the bromine atom with various primary or secondary amines, leading to the synthesis of diarylamine or N-aryl-N-alkylamine derivatives. Recently, an "aminative Suzuki-Miyaura coupling" has been developed, which combines features of both Suzuki-Miyaura and Buchwald-Hartwig reactions to form diarylamines from aryl halides and boronic acids in a single step. nih.gov

Furthermore, the bromine atom can be transformed into other functional groups. For example, it can be converted to a cyano group through cyanation reactions, typically using a cyanide source and a palladium or copper catalyst. The resulting nitrile can then be further hydrolyzed to a carboxylic acid or reduced to an amine.

Additionally, the bromophenyl moiety can participate in Heck reactions, another palladium-catalyzed process that forms a carbon-carbon bond between the aryl halide and an alkene. This would enable the introduction of vinyl substituents onto the phenyl ring.

The following table summarizes some potential derivatizations of the bromophenyl group.

Reaction TypeReagentsPotential Functional Group Introduced
Buchwald-Hartwig AminationAmine, Pd catalyst, base-NR1R2 (Amino group)
CyanationCuCN or Zn(CN)2, Pd catalyst-CN (Cyano group)
Heck ReactionAlkene, Pd catalyst, base-CH=CHR (Vinyl group)
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, base-C≡CR (Alkynyl group)
Stille CouplingOrganostannane, Pd catalyst-R (Alkyl, aryl, etc.)

These derivatization strategies highlight the synthetic flexibility offered by the 4-bromophenyl substituent, making this compound a valuable intermediate for the synthesis of a diverse range of complex molecules.

Advanced Research Applications in Chemical Biology

Investigations as Enzyme Inhibitors

The pyrimidine (B1678525) scaffold is a well-known "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to inhibit various enzymes.

There is no specific data on the inhibition of Dihydrofolate Reductase (DHFR) or Thymidylate Synthase (TS) by 6-[(4-Bromophenyl)amino]pyrimidine-4-thiol . DHFR inhibitors are a critical class of therapeutics that block the synthesis of tetrahydrofolate, essential for the production of nucleotides and certain amino acids. wikipedia.orgnih.gov Many DHFR inhibitors, such as methotrexate and trimethoprim, feature a diaminopyrimidine motif. wikipedia.orgnih.gov The general class of pyrimidine derivatives continues to be a template for designing novel DHFR inhibitors for anticancer and antimicrobial applications. nih.govmdpi.com

Specific investigations into the activity of This compound against lipoxygenase (LOX) and cyclooxygenase (COX) enzymes have not been reported. Pyrimidine derivatives, in general, have been explored for their anti-inflammatory properties, which can be linked to COX inhibition. nih.govnih.gov Studies have shown that some pyrimidine compounds exhibit high selectivity towards COX-2, an enzyme isoform often overexpressed in inflammatory conditions and certain cancers. nih.govnih.gov Separately, research on a different compound containing a 4-bromophenyl group, 4-(4-bromophenyl)-2,2'-bipyridine, when complexed with transition metals, showed promising lipoxygenase inhibition activity. nih.gov

The potential of This compound as an inhibitor of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), enzymes relevant to cholinergic neurotransmission, has not been documented. Research in this area often focuses on designing dual inhibitors for both enzymes for potential therapeutic use in conditions like Alzheimer's disease. google.com

Exploration as Antimicrobial Agents (In Vitro Studies)

The pyrimidine ring is a core component of many compounds developed for their antimicrobial properties.

While there are no specific reports on the antibacterial activity of This compound , related structures have been synthesized and evaluated. For example, a series of 4(4'-bromophenyl)-6-substituted-aryl-1-acetyl pyrimidine-2-thiols were synthesized and showed moderate to significant antimicrobial activities in vitro. researchgate.net Another related compound, 4,6-diamino-2-pyrimidinethiol, when attached to gold nanoparticles, demonstrated a broad antibacterial spectrum, with efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netresearchgate.net The antibacterial activity of compounds containing a 4-bromophenyl group has also been noted in other molecular scaffolds, such as thiosemicarbazides. nih.gov The synthesis of novel pyrimidine derivatives remains an active area of research to combat bacterial resistance. nih.gov

Antifungal Activity Investigations

There is currently no specific data available from in vitro studies detailing the antifungal activity of this compound against various fungal strains. While related pyrimidine and aminopyrimidine compounds have been investigated for their potential as antifungal agents, research specifically characterizing the efficacy of this compound has not been identified. Future research could involve screening this compound against a panel of pathogenic fungi to determine its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values.

Antiviral Activity Studies

Similarly, there is a lack of specific research on the antiviral properties of this compound. The scientific literature contains studies on various pyrimidine analogues exhibiting antiviral effects against a range of viruses. However, dedicated investigations into the potential of this compound to inhibit viral replication and its mechanism of action are not currently available.

Studies on Antiproliferative Effects (In Vitro Models)

While numerous pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, specific data for this compound is not present in the available literature.

Mechanism of Cytotoxicity in Cancer Cell Lines

No studies have been found that elucidate the specific mechanism of cytotoxicity of this compound in cancer cell lines. Research in this area would typically involve assays to determine the IC50 (half-maximal inhibitory concentration) values against a panel of cancer cells.

Induction of Cell Cycle Arrest and Apoptosis

There is no available research demonstrating that this compound can induce cell cycle arrest or apoptosis in cancer cells. Such studies would typically employ techniques like flow cytometry to analyze the cell cycle distribution and annexin V/propidium iodide staining to detect apoptotic cells.

Selectivity Towards Cancer Cells

Investigations into the selectivity of this compound for cancer cells over normal, non-cancerous cells have not been reported. Determining the therapeutic index of a compound is a critical step in assessing its potential as a cancer therapeutic.

Antioxidant Activity Assessment (In Vitro Radical Scavenging Assays)

No specific studies were found that assess the antioxidant activity of this compound using in vitro radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. While the antioxidant potential of various heterocyclic compounds, including some pyrimidines, has been explored, data for this particular compound is absent from the scientific literature.

Investigations in Receptor Modulation (e.g., P2Y12 Receptors)

The aminopyrimidine scaffold is a well-established pharmacophore in the modulation of various receptors. While specific studies on the interaction of This compound with P2Y12 receptors are not documented, the structural motifs of the compound are relevant to this target class. The P2Y12 receptor, a crucial mediator of platelet activation, is a target for antiplatelet drugs. The inactivation of this receptor often involves interaction with its extracellular cysteine residues. Thiol-containing compounds, or their active metabolites, can form disulfide bonds with these residues, leading to receptor inactivation.

The presence of the pyrimidine-4-thiol (B7810261) group in This compound suggests a potential for covalent interaction with cysteine residues on receptors like P2Y12. Research on related pyrimidine derivatives has established their broad activity as receptor antagonists for various G protein-coupled receptors (GPCRs). For instance, derivatives of 5-(4-Bromophenyl)pyrimidine have been developed as potent dual endothelin receptor antagonists researchgate.net. This highlights the utility of the (4-bromophenyl)pyrimidine core in achieving high-affinity receptor binding.

The combination of the aminopyrimidine core, known for its role in receptor recognition, and the reactive thiol group makes This compound a compound of interest for screening against receptors with accessible cysteine residues in their binding pockets.

Application as Building Blocks and Chemical Probes in Drug Discovery

The This compound molecule is a versatile scaffold that can serve as a valuable building block for the synthesis of more complex molecules in drug discovery programs. Pyrimidine derivatives are considered "privileged substructures" as they are capable of binding to multiple biological targets with high affinity. nih.gov

As a Building Block:

The functional groups on This compound —the secondary amine, the thiol group, and the bromine atom—offer multiple points for chemical modification.

The thiol group is a potent nucleophile and can be readily alkylated or oxidized to form sulfides, disulfides, or sulfones, allowing for the introduction of diverse side chains. This is a common strategy for creating libraries of compounds for screening.

The amino group can be acylated or participate in cross-coupling reactions.

The bromine atom on the phenyl ring is suitable for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of a wide range of substituents to explore the structure-activity relationship (SAR).

Numerous studies describe the synthesis of novel heterocyclic systems, such as thienopyrimidines, using aminothiophene and pyrimidine precursors, demonstrating the synthetic utility of such scaffolds. tandfonline.com The general class of aminopyrimidines serves as essential precursors for creating diverse libraries of compounds targeting kinases and other enzymes. mdpi.comnih.gov

As a Chemical Probe:

A chemical probe is a small molecule used to study biological systems. The reactivity of the thiol group makes This compound a candidate for development into a covalent chemical probe. By attaching a reporter tag (like a fluorophore or a biotin molecule) through the thiol or another functional group, researchers could potentially use this compound to identify and study its protein targets within a cell or cell lysate. The (4-bromophenyl)amino-pyrimidine portion would serve as the "warhead" that directs the molecule to specific binding sites, while the thiol group would form a covalent bond, allowing for subsequent detection and identification of the target protein. The use of pyrimidine-based frameworks to probe and modulate challenging targets like protein-protein interactions is an expanding area of research. nih.gov

Future Research Directions and Perspectives

Integration of Artificial Intelligence and Machine Learning in Pyrimidine-4-thiol (B7810261) Research

Furthermore, generative AI models can design entirely new molecules with desired therapeutic profiles based on the pyrimidine-4-thiol core. mdpi.com These models can explore a vast chemical space to propose structures with enhanced potency, selectivity, and drug-like properties.

Table 1: Applications of AI/ML in Pyrimidine-4-thiol Research

AI/ML Application Description Potential Impact on 6-[(4-Bromophenyl)amino]pyrimidine-4-thiol
Virtual Screening Rapidly screen large libraries of virtual compounds against biological targets. Identification of derivatives with high binding affinity for specific kinases or other enzymes.
QSAR Modeling Predict biological activity based on chemical structure (Quantitative Structure-Activity Relationship). Elucidation of key structural features required for therapeutic activity, guiding rational design.
ADMET Prediction Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. Early-stage deselection of candidates with poor pharmacokinetic or safety profiles.
De Novo Drug Design Generate novel molecular structures with optimized properties. Creation of new pyrimidine-4-thiol derivatives with improved efficacy and novelty.

| Target Identification | Predict new biological targets for existing compounds. | Repurposing the scaffold for new therapeutic indications by identifying previously unknown mechanisms. |

Design of Multi-Target Directed Ligands Based on the Pyrimidine-4-thiol Scaffold

Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways, making single-target drugs less effective. nih.gov The Multi-Target Directed Ligand (MTDL) approach, which involves designing a single molecule to interact with multiple targets, has emerged as a promising strategy to address this complexity. nih.govresearchgate.netnih.gov The pyrimidine (B1678525) scaffold is a well-established core for developing dual-target kinase inhibitors for cancer therapy, offering a path to safer and more efficient treatments. nih.gov

The this compound structure is an ideal starting point for MTDL design. The core scaffold can be modified to incorporate pharmacophores that recognize different biological targets. For example, by strategically modifying the substituents on the pyrimidine ring or the phenyl group, it is possible to design compounds that simultaneously inhibit key enzymes in different pathological pathways. Research has shown that pyrimidine derivatives can be designed as dual inhibitors of targets like BRD4 and PLK1, which are implicated in cancer. mdpi.com

The design rationale for MTDLs based on this scaffold would involve:

Target Selection: Identifying two or more synergistic targets involved in a specific disease. For instance, in certain cancers, inhibiting both a specific protein kinase and a component of the DNA damage response pathway could be beneficial.

Pharmacophore Integration: Combining the essential binding features for each target into a single molecule built upon the pyrimidine-4-thiol framework.

Linker Optimization: Using appropriate linkers to connect the pharmacophores, ensuring optimal orientation and binding affinity at both target sites.

This strategy could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance. nih.gov

Exploration of Novel Biological Targets for Pyrimidine-4-thiol Compounds

While pyrimidine derivatives are well-known for their activity against a range of targets, particularly protein kinases, the full therapeutic potential of the this compound scaffold is likely yet to be realized. mdpi.comnih.gov Future research should focus on identifying and validating novel biological targets for this class of compounds. Pyrimidine-based molecules have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, suggesting interactions with diverse biological systems. nih.govnih.govnih.gov

Target identification and deconvolution strategies can be employed to uncover new mechanisms of action. These methods include:

Affinity-based proteomics: Using the compound as a "bait" to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.

Phenotypic screening: Testing the compound across a wide range of cell-based assays that represent different disease states to identify unexpected activities. Hits from these screens can then be investigated to determine the molecular target.

Computational approaches: As mentioned in section 8.1, AI and docking studies can predict potential off-targets or entirely new targets based on structural similarity to known ligands or binding pocket characteristics.

Recent studies have identified pyrimidine analogs as inhibitors of targets as diverse as the colchicine binding site on tubulin and Toll-like receptor 4 (TLR4) signaling. nih.govnih.gov This highlights the versatility of the pyrimidine core and suggests that this compound and its derivatives may interact with targets beyond the well-trodden kinase families. researchgate.net

Advancements in Sustainable Synthesis and Process Optimization

As the pharmaceutical industry moves towards more environmentally friendly practices, the development of sustainable and efficient synthetic routes for promising compounds like this compound is crucial. Green chemistry principles should be integrated into the synthesis and process optimization of these derivatives.

Key areas for future research include:

Catalysis: Exploring the use of novel, non-toxic catalysts, such as biogenically synthesized nanoparticles, which have been shown to be a sustainable option for producing pharmaceutically important pyrimidine derivatives. nih.gov

Solvent Selection: Minimizing the use of hazardous organic solvents by employing greener alternatives like water, supercritical fluids, or ionic liquids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. The Biginelli reaction, a one-pot, multi-component reaction, is a classic example of an efficient method for pyrimidine synthesis that could be adapted. nih.gov

Process Intensification: Utilizing technologies like flow chemistry, which can offer better reaction control, improved safety, and higher yields compared to traditional batch processing.

By focusing on these areas, the production of this compound and its analogs can be made more cost-effective, safer, and environmentally sustainable.

Development of Prodrug Strategies for Thiol-Containing Pyrimidines

Many promising therapeutic compounds, including pyrimidine derivatives, face challenges with suboptimal physicochemical properties like poor aqueous solubility, which can hinder their clinical development. nih.govunisi.it A prodrug strategy involves chemically modifying the active drug into an inactive form that, after administration, is converted back to the active parent drug through enzymatic or chemical processes in the body. This approach can significantly improve a drug's pharmacokinetic profile. nih.gov

The this compound scaffold possesses two ideal handles for prodrug design: the thiol (-SH) group and the secondary amine (-NH-) group.

Thiol-based Prodrugs: The thiol group is nucleophilic and can be readily modified. For example, it can be converted into a disulfide, thioester, or other labile moiety. These linkages are often designed to be cleaved in the reducing environment inside cells, releasing the active thiol-containing drug at its site of action.

Amine-based Prodrugs: The secondary amine at the 6-position can also be targeted. For instance, it can be acylated to form a carbamate that is later cleaved by esterases in the plasma to release the active compound. unisi.it This strategy has been successfully applied to pyrazolo[3,4-d]pyrimidines to enhance their aqueous solubility and bioavailability. nih.govunisi.it

Table 2: Potential Prodrug Strategies for this compound

Functional Group Prodrug Moiety Cleavage Mechanism Potential Advantage
Thiol (-SH) Disulfide (-S-S-R) Reduction (e.g., by glutathione) Intracellular drug release
Thiol (-SH) Thioester (-S-CO-R) Hydrolysis (Esterases) Improved membrane permeability

Developing such prodrugs could overcome the solubility and delivery challenges associated with thiol-containing pyrimidines, making them more viable candidates for preclinical and clinical studies. nih.gov

Q & A

Basic: What are the standard characterization techniques for confirming the structure and purity of 6-[(4-Bromophenyl)amino]pyrimidine-4-thiol?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the bromophenyl, pyrimidine, and thiol groups. Resonance splitting patterns help verify substituent positions .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (≥97%) using reverse-phase HPLC with UV detection. Retention time comparison against standards is critical .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Basic: What synthetic routes are reported for preparing this compound?

Answer:

  • Stepwise Substitution: Start with a 4-chloropyrimidine intermediate. React with 4-bromoaniline to form the amino derivative, followed by thiolation using thiourea or sodium hydrosulfide .
  • Optimized Conditions: Use inert atmosphere (N2_2) to prevent oxidation of the thiol group. Monitor reaction progress via TLC or in-situ IR spectroscopy .

Intermediate: How can researchers design experiments to optimize reaction yields for this compound?

Answer:

  • Factorial Design of Experiments (DoE): Vary parameters like temperature, solvent polarity, and catalyst loading. Use a 2k^k factorial design to identify significant variables .
  • Response Surface Methodology (RSM): Model interactions between variables (e.g., time vs. temperature) to predict maximum yield regions .

Intermediate: What analytical challenges arise in assessing the stability of the thiol group under varying conditions?

Answer:

  • Oxidation Risk: Thiols oxidize to disulfides. Use argon-purged solvents and antioxidants (e.g., BHT) during storage. Monitor via LC-MS to detect disulfide byproducts .
  • pH-Dependent Stability: Perform accelerated degradation studies at pH 3–10. Use UV-Vis spectroscopy to track absorbance shifts in thiol-specific wavelengths (e.g., 260–280 nm) .

Advanced: How can computational methods guide the optimization of reaction pathways for this compound?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and activation energies for substitution reactions. Identify rate-limiting steps .
  • Reaction Path Sampling: Employ Monte Carlo or molecular dynamics simulations to predict solvent effects on nucleophilic attack efficiency .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Meta-Analysis of Literature: Systematically compare assay conditions (e.g., cell lines, concentrations). Use statistical tools like ANOVA to identify variability sources .
  • Orthogonal Assays: Validate activity with multiple methods (e.g., enzymatic inhibition + cellular viability assays). Cross-check with structural analogs to confirm specificity .

Advanced: What strategies are effective for studying the compound’s mechanism of action in biochemical systems?

Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity to target proteins. Compare thermodynamic parameters (ΔH, ΔS) with control ligands .
  • Kinetic Isotope Effects (KIE): Use deuterated substrates to probe rate-determining steps in enzymatic inhibition .

Advanced: How can researchers design a stability-indicating method for this compound in formulation studies?

Answer:

  • Forced Degradation: Expose the compound to heat, light, and oxidizers. Use HPLC-DAD to separate and quantify degradation products. Validate method specificity via spike-recovery tests .
  • QbD Approach: Define critical quality attributes (CQAs) like impurity thresholds. Use risk assessment matrices to prioritize stability-influencing factors .

Advanced: What methodologies are recommended for elucidating the compound’s solid-state properties (e.g., polymorphism)?

Answer:

  • Powder X-Ray Diffraction (PXRD): Compare experimental patterns with simulated spectra from single-crystal data. Identify polymorphic forms via peak splitting .
  • Thermogravimetric Analysis (TGA): Assess hydrate formation by monitoring weight loss at 100–150°C. Pair with differential scanning calorimetry (DSC) to detect phase transitions .

Advanced: How can researchers address discrepancies in cytotoxicity data across different cell lines?

Answer:

  • Transcriptomic Profiling: Use RNA-seq to identify differential gene expression in sensitive vs. resistant cell lines. Correlate with compound-target binding assays .
  • Multi-Omics Integration: Combine proteomics and metabolomics data to map pathways affected by the compound. Validate hypotheses with CRISPR-Cas9 knockout models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.